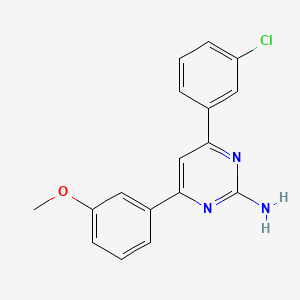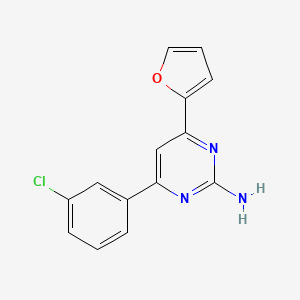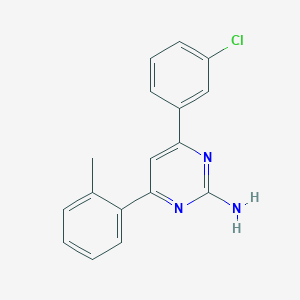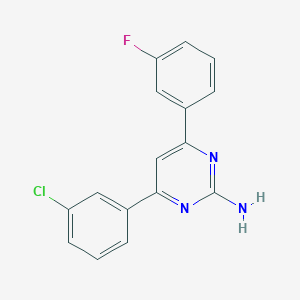
4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine, or 4-CPMP, is an organic compound with a wide range of applications in scientific research. It is a synthetic derivative of pyrimidine, a heterocyclic compound containing six carbon atoms and two nitrogen atoms, and is known for its high solubility in a variety of solvents. 4-CPMP has a number of unique properties that make it useful for a variety of applications, including its ability to act as a receptor agonist and antagonist, as well as its ability to inhibit the activity of enzymes.
科学研究应用
4-CPMP has a number of applications in scientific research. It has been used as a tool in the study of serotonin receptors, as well as in the study of the effects of drugs on the central nervous system. 4-CPMP has also been used in the study of the effects of drugs on the cardiovascular system, as well as in the study of the effects of drugs on the immune system. Additionally, 4-CPMP has been used in the study of the effects of drugs on the endocrine system, as well as in the study of the effects of drugs on the reproductive system.
作用机制
4-CPMP is an agonist of the serotonin 5-HT2A receptor, meaning that it activates the receptor and causes an increase in the activity of the receptor. It has also been shown to act as an antagonist of the 5-HT2C receptor, meaning that it inhibits the activity of the receptor. Additionally, 4-CPMP has been shown to inhibit the activity of certain enzymes, including cytochrome P450 enzymes and monoamine oxidase enzymes.
Biochemical and Physiological Effects
4-CPMP has been shown to have a number of biochemical and physiological effects. It has been shown to have a direct effect on the serotonin system, as well as an indirect effect on the dopamine system. Additionally, 4-CPMP has been shown to have an effect on the endocrine system, as well as an effect on the cardiovascular system.
实验室实验的优点和局限性
4-CPMP has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as the reaction can be conducted in a variety of solvents and at room temperature. Additionally, 4-CPMP is highly soluble in a variety of solvents, making it easy to work with in the lab. A limitation of 4-CPMP is that it is not very stable, and can degrade over time. Additionally, 4-CPMP has a relatively low potency, meaning that it must be used in relatively high concentrations in order to be effective.
未来方向
There are a number of potential future directions for 4-CPMP. One potential direction is to further explore its effects on the serotonin system, as well as its effects on other neurotransmitter systems. Additionally, 4-CPMP could be further studied for its potential applications in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, 4-CPMP could be further studied for its potential applications in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease. Finally, 4-CPMP could be further studied for its potential applications in the treatment of cardiovascular disorders, such as hypertension and heart failure.
合成方法
The synthesis of 4-CPMP is a relatively simple process that involves the reaction of 3-chlorophenylpyridine with 3-methoxyphenylmagnesium bromide. The reaction is typically carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically conducted at room temperature and the resulting product is purified by recrystallization from a suitable solvent.
属性
IUPAC Name |
4-(3-chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c1-22-14-7-3-5-12(9-14)16-10-15(20-17(19)21-16)11-4-2-6-13(18)8-11/h2-10H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXFRAPCSOCOMLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorophenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














